1-(3-Fluorophenyl)cyclohexylamine
CAS No.: 125827-86-3
Cat. No.: VC21196151
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125827-86-3 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 |
| Standard InChI Key | JNWGVEKXINNKAU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=CC(=CC=C2)F)N |
| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC=C2)F)N |
Introduction
1-(3-Fluorophenyl)cyclohexylamine is a chemical compound with the molecular formula CHFN and a molecular weight of approximately 193.26 g/mol . It is identified by the CAS number 125827-86-3. This compound is also known by several synonyms, including 1-(3-fluorophenyl)cyclohexan-1-amine and cyclohexanamine, 1-(3-fluorophenyl)- .
Synthesis and Yield
The synthesis of 1-(3-fluorophenyl)cyclohexylamine typically involves organic chemistry methods that yield high purity products. For instance, a synthetic method might achieve a purity of 97% with a yield of 90% . The detection and verification of the compound often involve techniques like LCMS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Applications and Research Findings
While specific applications of 1-(3-fluorophenyl)cyclohexylamine are not widely detailed in the available literature, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities. The presence of a fluorine atom can significantly affect the compound's reactivity and interaction with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume